Benzyl thioacetimidate hydrochloride

Description

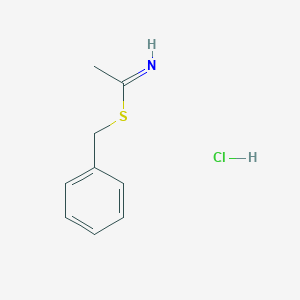

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

benzyl ethanimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQWHRFBVPDPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)SCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504823 | |

| Record name | Benzyl ethanimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32894-07-8 | |

| Record name | Benzyl ethanimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzylacetimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles of Benzyl Thioacetimidate Hydrochloride

Electrophilic and Nucleophilic Characteristics of the Thioimidate Functionality

The thioimidate group possesses both electrophilic and nucleophilic centers, allowing it to participate in a diverse range of reactions. The reactivity of these centers is not static but is modulated by the chemical environment, particularly the pH.

The imine carbon atom in the thioimidate functionality is inherently electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom. libretexts.org However, compared to the analogous carbon in aldehydes or ketones, this electrophilicity is generally lower. nih.gov

The reactivity of the imine carbon is dramatically enhanced upon protonation of the imine nitrogen, a condition that is standard for benzyl (B1604629) thioacetimidate hydrochloride. nih.govmasterorganicchemistry.com This protonation forms an iminium-like cation, which is a significantly more potent electrophile. nih.govmasterorganicchemistry.com The positive charge on the nitrogen atom strongly withdraws electron density from the carbon, making it highly susceptible to attack by nucleophiles. nih.gov This activation is a critical step in many reactions involving thioimidate salts, including their conversion to other functional groups. nih.gov Computational studies on similar systems have shown that proton transfer from an acid to the imine can precede nucleophilic attack, generating a highly reactive iminium ion pair that collapses to the final product. nih.gov

Sulfur compounds, such as sulfides, are generally more nucleophilic than their oxygen analogues like ethers, a phenomenon attributed to the greater polarizability and larger size of the sulfur atom. msu.edulibretexts.org The sulfur atom in a neutral thioimidate can therefore act as a nucleophilic center. nih.gov

However, in the context of benzyl thioacetimidate hydrochloride, the molecule exists in its protonated form under acidic conditions. This protonation of the imine nitrogen has a significant electronic consequence for the sulfur atom, effectively attenuating its nucleophilicity. nih.gov The electron-withdrawing effect of the now-cationic iminium group reduces the electron density available on the sulfur, making it a much weaker nucleophile. This is a key factor in preventing unwanted side reactions, such as those initiated by sulfur-centered nucleophilic attack, during synthetic procedures. nih.gov

The presence of the hydrochloride salt is the single most important factor governing the reactivity of benzyl thioacetimidate. It ensures that the imine nitrogen is protonated, creating a salt form of the molecule. nih.govnih.gov This protonation has two primary and opposing effects on the molecule's functional centers:

Activation of the Electrophile: It significantly increases the electrophilicity of the imine carbon, making it the primary site for nucleophilic attack. nih.govmasterorganicchemistry.com

Deactivation of the Nucleophile: It concurrently decreases the nucleophilicity of the sulfur atom, protecting it from engaging in nucleophilic reactions. nih.gov

Furthermore, kinetic studies on the hydrolysis of related thioimidate esters show that the N-protonated forms of the esters can be unreactive or less reactive towards certain reagents or hydrolysis pathways compared to the free base form. rsc.org The rate of some reactions can therefore decrease as the concentration of H₃O⁺ rises and the molecule is fully locked in its less reactive protonated state. rsc.org This dual nature allows for highly specific and controlled reactions, where the imine carbon is targeted by nucleophiles while the sulfur atom remains passive.

Addition Reactions Involving this compound

The enhanced electrophilicity of the imine carbon in its protonated form makes this compound susceptible to various addition reactions, most notably hydrolysis and reaction with amines.

The hydrolysis of thioimidates is a well-studied process that proceeds through the formation of a tetrahedral intermediate and whose final products are highly dependent on the pH of the reaction medium. acs.orgacs.org

At Low pH (pH < 2): In strongly acidic conditions, such as those inherent to a solution of this compound, hydrolysis predominantly yields a thiol ester and an amine. acs.org The reaction is initiated by the attack of water on the protonated, highly electrophilic imine carbon.

At Higher pH (pH > 2): As the pH increases, the reaction products shift towards the formation of an amide and a thiol. acs.org

The mechanism involves the formation of a tetrahedral intermediate, which can break down via two pathways: cleavage of the C-S bond or cleavage of the C-N bond. The concentration and type of buffer can influence the direction of this breakdown, with general acid catalysis promoting the cleavage of the C-N bond to form the amide. acs.org The strength of the acid used can also impact the rate of hydrolysis. nih.gov

| pH Range | Primary Hydrolysis Products | Intermediate Species |

| < 2 | Thiol Ester + Amine | Tetrahedral Intermediate |

| > 2 | Amide + Thiol | Tetrahedral Intermediate |

Table 1: pH-dependent product outcomes in the hydrolysis of thioimidates. Data sourced from studies on acyclic thioimidate esters. acs.org

One of the most synthetically useful transformations of thioimidates is their reaction with amines to form amidines. This reaction leverages the enhanced electrophilicity of the protonated thioimidate. nih.gov Treating a thioimidate like this compound with an amine provides a robust and general method for installing an amidine functional group. nih.govnih.gov

The mechanism involves the nucleophilic attack of the external amine on the activated imine carbon of the protonated thioimidate. This is followed by the elimination of the thiol leaving group, resulting in the formation of the stable amidine product. The process is often facilitated by the presence of a weak acid. nih.gov This method is particularly valuable as it provides a site-selective route to amidines, which are important isosteres in peptide chemistry. nih.gov

| Reactant | Conditions | Product | Significance |

| Thioimidate | Amine, Weak Acid | Amidine | General and site-selective method for amidine synthesis. nih.govnih.gov |

| Thioimidate-containing Polymer | Amine, Weak Acid | Amidine-containing Polymer | Enables creation of polymers with tunable acid-base properties. nih.gov |

Table 2: General transformation of thioimidates to amidines via reaction with amines.

Condensation Reactions with Activated Methylene (B1212753) Groups

The carbon-nitrogen double bond in the thioacetimidate moiety of this compound presents an electrophilic center susceptible to attack by nucleophiles. One important class of reactions involves condensation with compounds containing an activated methylene group. These reactions, analogous to the Knoevenagel condensation, are fundamental in carbon-carbon bond formation. organic-chemistry.orgnih.gov

Compounds with a methylene group (CH₂) flanked by two electron-withdrawing groups (EWGs) exhibit significant acidity at the α-carbon. In the presence of a base, these compounds are readily deprotonated to form a stabilized carbanion (a nucleophile). This carbanion can then attack the electrophilic carbon of the protonated thioacetimidate. The reaction mechanism typically involves the initial nucleophilic addition of the carbanion to the C=N bond, followed by the elimination of the benzylthiol group, leading to the formation of a new, more complex molecule. The reaction is often catalyzed by acids or bases. researchgate.net

While specific studies on this compound are not prevalent, the reactivity can be inferred from the well-established chemistry of related compounds like 3-formylchromone and various aldehydes, which readily undergo condensation with active methylene compounds. nih.govresearchgate.net The diversity of products achievable through this method makes it a valuable synthetic strategy. organic-chemistry.org

Table 1: Examples of Activated Methylene Compounds for Condensation Reactions

| Compound Class | General Structure (EWGs highlighted) | Examples |

|---|---|---|

| Malonic Esters | ROOC -CH₂-COOR | Diethyl malonate, Dimethyl malonate |

| Cyanoacetic Esters | NC -CH₂-COOR | Ethyl cyanoacetate, Methyl cyanoacetate |

| Malononitrile | NC -CH₂-CN | Malononitrile |

| β-Diketones | RCO -CH₂-COR | Acetylacetone (2,4-pentanedione) |

| Barbituric Acids | - | Barbituric acid, Thiobarbituric acid |

Reactions with Grignard Reagents

Grignard reagents (R-MgX) are potent organometallic nucleophiles widely used for forming carbon-carbon bonds. The reaction between a Grignard reagent and this compound is anticipated to proceed via nucleophilic addition to the electrophilic carbon of the thioimidate functional group.

The highly polarized carbon-magnesium bond in the Grignard reagent provides a carbanionic character to the organic residue (R), making it a strong nucleophile. This nucleophile would attack the imidate carbon, leading to the cleavage of the carbon-sulfur bond and displacement of the benzylthiolate as a leaving group. The result of this reaction would be the synthesis of a new ketone or a related derivative, depending on the workup conditions, where the acetyl group of the thioacetimidate has been substituted with the organic group from the Grignard reagent. The reaction's efficiency can be influenced by the choice of solvent, with ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) often being effective. researchgate.net This reaction pathway offers a thiol-free method for creating complex molecules. organic-chemistry.org

Table 2: Proposed Reaction of Benzyl Thioacetimidate with a Grignard Reagent

| Reactant 1 | Reactant 2 | Proposed Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Benzyl Thioacetimidate | R-MgX (e.g., Phenylmagnesium bromide) | Addition adduct of the Grignard reagent across the C=N bond | Acetophenone |

Rearrangement Reactions and Isomerization of Thioimidates

S- to N-Arylation Rearrangements in Thioimidates

The arylation of thioamides can chemoselectively produce S-arylated products (aryl thioimidates) or N-arylated products. rsc.org While early literature suggested a potential rearrangement from the S-arylated thioimidate to the N-arylated thioamide, more recent studies under specific transition metal-free conditions indicate that the N/S-arylation ratio remains constant throughout the reaction, making a simple rearrangement unlikely under those conditions. rsc.org

However, the potential for such rearrangements is mechanistically significant. A proposed mechanism for arylation using diaryliodonium salts involves deprotonation of the thioamide followed by ligand exchange. rsc.orgresearchgate.net This can form two key intermediates: an I–N intermediate or an I–S intermediate.

An I–N intermediate could form the S-arylated thioimidate via a acs.orgrsc.org rearrangement or the N-aryl thioamide via a rsc.orgacs.org rearrangement. rsc.org

An I–S intermediate could yield the S-arylated product through a rsc.orgacs.org rearrangement or the N-arylated product through a acs.orgrsc.org rearrangement. rsc.org

The selectivity for S- or N-arylation is often dictated by the structure of the thioamide. Acyclic thioamides, where the nitrogen lone pair is in conjugation with the thioamide moiety, tend to favor S-arylation as the sulfur becomes more nucleophilic. rsc.org Conversely, in thiolactams where cyclic constraints may reduce this conjugation, the nitrogen can become the more effective nucleophile, leading to N-arylation. rsc.org

Table 3: Proposed Mechanistic Pathways for S- and N-Arylation of Thioamides

| Intermediate | Rearrangement Type | Product |

|---|---|---|

| T-shaped I-N Intermediate | acs.orgrsc.org Rearrangement | S-Arylated Thioimidate |

| T-shaped I-N Intermediate | rsc.orgacs.org Rearrangement | N-Aryl Thioamide |

| T-shaped I-S Intermediate | rsc.orgacs.org Rearrangement | S-Arylated Thioimidate |

| T-shaped I-S Intermediate | acs.orgrsc.org Rearrangement | N-Aryl Thioamide |

Other Thermally or Catalytically Induced Rearrangements

Thioimidates and related thioacyl compounds can undergo various rearrangement reactions, often induced by heat. For instance, thioacyl thiocyanates (Ar–CS–SCN) are known to rearrange in solution to form thioacyl isothiocyanates (Ar–CS–NCS). acs.org These compounds can often be isolated at low temperatures but are unstable at room temperature, indicating a relatively low activation barrier for the rearrangement. acs.org

Role of Catalysis in this compound Reactivity

Acid-Catalyzed Transformations

The hydrochloride salt of Benzyl Thioacetimidate implies that the compound is handled in an acidic form. This inherent acidity plays a crucial role in its reactivity. Acid catalysis is a common strategy to enhance the electrophilicity of functional groups, and this is particularly relevant for imidates and their thio-analogs. rsc.orgrsc.org

In the case of this compound, the nitrogen atom of the imidate is protonated. This protonation significantly increases the electrophilic character of the imidate carbon atom, making it much more susceptible to attack by weak nucleophiles. This principle is well-demonstrated with the related reagent, benzyl trichloroacetimidate (B1259523), which reacts with hydroxyl groups under mild acid catalysis to form benzyl ethers. rsc.org The acid catalyst activates the imidate, facilitating the departure of the trichloroacetamide (B1219227) leaving group.

Similarly, for this compound, the protonated form would readily react with nucleophiles such as alcohols, phenols, or even activated methylene compounds. rsc.orgmdpi.com The acid-catalyzed condensation between benzyl carbamate (B1207046) and glyoxal, for example, highlights how acidity can drive condensation reactions forward, even leading to complex cascade processes. mdpi.com The activating effect of the acid catalyst is therefore central to many of the transformations involving this compound.

Table 4: Effect of Acid Catalysis on Thioimidate Reactivity

| Feature | Uncatalyzed State | Acid-Catalyzed State |

|---|---|---|

| Imidate Nitrogen | Neutral, lone pair available | Protonated (forms an iminium cation) |

| Imidate Carbon | Moderately electrophilic | Highly electrophilic |

| Reactivity with Nucleophiles | Slow or no reaction with weak nucleophiles | Facile reaction with a wide range of nucleophiles |

| Leaving Group | Benzylthiolate (RS⁻) | Benzylthiol (RSH), a better leaving group |

Metal-Catalyzed Reactions

The exploration of metal-catalyzed reactions involving this compound and other thioimidates is a developing area of research. While the related class of compounds, thioesters, has been extensively studied in metal-catalyzed transformations such as cross-coupling, decarbonylation, and thiocarbonylation, the reactivity of thioimidates in this context is less documented. However, the structural similarity between thioimidates and thioesters suggests a potential for analogous reactivity.

Theoretical metal-catalyzed processes involving this compound could include:

Cross-Coupling Reactions: Palladium or nickel catalysts could potentially mediate the cross-coupling of the thioimidate moiety with various partners. For instance, a Kumada-type coupling could theoretically occur between the thioimidate and a Grignard reagent, leading to the formation of a new carbon-carbon bond at the imidate carbon.

C-S Bond Activation: Transition metals are known to insert into carbon-sulfur bonds. In the case of this compound, a low-valent metal complex could oxidatively add into the S-benzyl bond, generating a metal-thiolate species that could then participate in further catalytic cycles.

Directed Reactions: The nitrogen atom of the thioimidate could act as a directing group in metal-catalyzed C-H activation reactions on the benzyl ring, although the protonation in the hydrochloride salt would likely inhibit this reactivity unless a base is added.

Currently, specific examples and detailed research findings on the metal-catalyzed reactions of this compound are not widely available in the scientific literature. The data table below is a hypothetical representation of potential metal-catalyzed cross-coupling reactions, illustrating the types of transformations that could be explored in future research.

Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions of Benzyl Thioacetimidate

| Catalyst System | Coupling Partner | Proposed Product | Potential Reaction Type |

| Pd(PPh₃)₄ / NiCl₂(dppp) | Aryl Grignard (ArMgBr) | N-Arylacetimidoyl Benzene | Kumada-type Coupling |

| Cu(I) salts | Terminal Alkyne | Ynamide | Sonogashira-type Coupling |

| Pd(OAc)₂ / Ligand | Boronic Acid | N-Substituted Imine | Suzuki-type Coupling |

This table represents theoretical transformations and is intended to highlight potential areas of future research, as specific literature examples for this compound are not currently prevalent.

Radical-Mediated Processes

Recent research has begun to uncover the reactivity of thioimidates in radical-mediated processes. researchgate.net A notable application is the use of thioimidate-containing monomers in radical polymerization to synthesize copolymers. researchgate.netresearchgate.net This approach introduces the thioimidate functionality as a versatile synthetic handle within a polymer chain, which can be later converted to other functional groups like amidines. researchgate.netresearchgate.net

The radical-mediated polymerization typically involves a thioimidate monomer, a comonomer, and a radical initiator. The reaction proceeds via a chain-growth mechanism where the radical adds to the double bond of the monomers. The structural factors of the thioimidate can influence the reactivity and potential side reactions. researchgate.netresearchgate.net

Table 2: Radical-Mediated Copolymerization of a Thioimidate Acrylamide Monomer (TIMAM) with Methyl Methacrylate (MMA) researchgate.netresearchgate.net

| Monomer 1 | Monomer 2 | Initiator | Solvent | Polymer Product | Key Finding |

| Thioimidate Acrylamide (TIMAM) | Methyl Methacrylate (MMA) | AIBN | Toluene (B28343) | Poly(MMA-co-TIMAM) | Successful incorporation of the thioimidate functionality into a copolymer chain via radical polymerization. researchgate.netresearchgate.net |

The data in this table is based on the findings reported in the synthesis of thioimidate-containing copolymers. researchgate.netresearchgate.net

The research indicates that the thioimidate group is stable under these radical polymerization conditions, allowing for its incorporation into polymeric structures. researchgate.netresearchgate.net This opens up possibilities for creating novel materials where the thioimidate can serve as a precursor to other functional groups, enabling the synthesis of diverse polymeric amidines with tunable properties. researchgate.netresearchgate.net

Applications of Benzyl Thioacetimidate Hydrochloride in Complex Organic Synthesis

Benzyl (B1604629) Thioacetimidate Hydrochloride as a Synthon for Heterocyclic Compounds

The unique reactivity of benzyl thioacetimidate hydrochloride makes it a valuable building block, or synthon, for the assembly of a wide array of heterocyclic compounds. These cyclic structures, containing atoms of at least two different elements in their rings, are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.com

This compound serves as a key starting material or intermediate in the synthesis of various nitrogen-containing heterocycles. nih.govnih.govfrontiersin.org The imidate functionality provides a reactive site for cyclization reactions, enabling the formation of rings such as oxazolines, oxazines, quinazolines, isoquinolines, imidazoles, and triazoles. nih.govnih.gov For instance, the reaction of this compound with appropriate bifunctional reagents can lead to the construction of these heterocyclic cores through intramolecular cyclization or intermolecular condensation followed by cyclization. The specific reaction conditions and the nature of the reaction partner dictate the final heterocyclic system formed.

The synthesis of these heterocycles is often a multi-step process where the thioacetimidate moiety is transformed to facilitate ring closure. For example, in the synthesis of certain substituted imidazoles, the thioacetimidate can be converted into a more reactive intermediate that subsequently undergoes cyclization with a suitable nitrogen-containing component. Similarly, the construction of triazole rings can be achieved through click chemistry, where a derivative of this compound bearing an azide (B81097) or alkyne group reacts with a corresponding reaction partner. mdpi.com

The presence of a sulfur atom in this compound makes it an ideal precursor for the synthesis of sulfur-containing heterocycles like thiazoles and benzothiazoles. nih.govnih.gov These ring systems are important pharmacophores found in numerous biologically active compounds. The synthesis of thiazoles often involves the Hantzsch thiazole (B1198619) synthesis or related methods, where the thioacetimidate or a derivative thereof can act as the thioamide equivalent.

For example, the reaction of this compound with α-haloketones can lead to the formation of the thiazole ring. The reaction proceeds through initial S-alkylation followed by cyclization and dehydration. Similarly, benzothiazoles can be synthesized by reacting derivatives of this compound with ortho-substituted anilines, such as 2-aminothiophenol, in the presence of an oxidizing agent.

This compound is also instrumental in the construction of more complex fused-ring heterocyclic systems. These molecules, where two or more rings share an edge, are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. The thioacetimidate functionality can be strategically incorporated into a molecule and then utilized as a handle for subsequent annulation reactions to build the fused-ring system.

For instance, a molecule containing the benzyl thioacetimidate group can be designed to undergo an intramolecular cyclization, leading to the formation of a new ring fused to an existing one. Alternatively, it can participate in cycloaddition reactions, where it reacts with a suitable diene or dipolarophile to construct a fused heterocyclic system in a single step. The versatility of the thioacetimidate group allows for the synthesis of a wide range of fused heterocycles, including those containing both nitrogen and sulfur atoms.

Applications in Peptide and Protein Chemistry

Beyond its use in traditional heterocyclic synthesis, this compound and related thioimidates have found a critical application in the challenging field of peptide and protein chemistry.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein synthesis. The introduction of thioamides, where a sulfur atom replaces the oxygen of an amide bond, into peptides is of great interest for studying protein structure and function. However, thioamides are known to be unstable under the standard conditions of SPPS, leading to undesirable side reactions. chemrxiv.orgproquest.com Thioimidates, formed from the reaction of a thioamide with an alkylating agent like benzyl bromide (often generated in situ from the hydrochloride salt), have emerged as an effective protecting group strategy to circumvent these issues. nih.govnih.govacs.org

The thioamide is first converted to the corresponding S-benzyl thioimidate. This modification protects the thioamide from degradation during the subsequent steps of peptide synthesis. Once the peptide chain is fully assembled, the protecting group can be removed to regenerate the thioamide.

A significant challenge in the synthesis of thioamide-containing peptides is the epimerization of the adjacent amino acid residue. nih.gov Epimerization is the change in the configuration of a stereocenter, which can lead to a mixture of diastereomers that are difficult to separate and can have different biological activities. The increased acidity of the α-proton of a thioamide-containing residue makes it susceptible to epimerization under the basic conditions often used in SPPS for Fmoc deprotection.

Protecting the thioamide as a thioimidate has been shown to effectively mitigate this epimerization. chemrxiv.orgresearchgate.net The thioimidate is less electron-withdrawing than the thioamide, which reduces the acidity of the α-proton and thus its susceptibility to abstraction by a base. This protection strategy allows for the synthesis of thioamide-containing peptides with high stereochemical purity.

Thioimidates as Protecting Groups for Thioamides in Solid-Phase Peptide Synthesis (SPPS)

Prevention of Acid-Promoted Chain Scission

A significant challenge in the solid-phase peptide synthesis (SPPS) of thioamide-containing peptides is their susceptibility to side reactions, particularly during the final deprotection and cleavage from the resin. acs.orgnih.gov The use of strong acids, such as trifluoroacetic acid (TFA), which is necessary to remove side-chain protecting groups, can lead to significant amounts of undesired chain scission at the thioamide residue. acs.org This detrimental side reaction occurs because the nucleophilic sulfur atom of the thioamide can attack the adjacent, protonated amide carbonyl, initiating a 5-exo-trig cyclization that results in the cleavage of the peptide backbone. acs.orgnih.gov

Protecting the thioamide as a thioimidate offers a robust solution to this problem. acs.orgnih.gov This strategy is effective for several reasons:

Reduced Nucleophilicity : Converting the thioamide to a thioimidate attenuates the nucleophilicity of the sulfur atom. acs.orgnih.gov

Protonation Site : The nitrogen atom of the thioimidate is highly basic and becomes protonated under the strongly acidic conditions of cleavage. acs.orgnih.gov This protonation further deactivates the sulfur, preventing it from participating in the cyclization reaction that leads to chain scission. acs.org

Research has demonstrated that model dipeptides protected as thioimidates exhibit excellent stability when exposed to TFA for extended periods, which is crucial for the complete deprotection of complex peptides. nih.gov However, it is important to control the amount of water in the cleavage cocktail, as excess water can lead to the hydrolysis of the thioimidate into a thioester, another form of chain scission. acs.orgnih.gov Despite this, the thioimidate protection strategy has proven to be a comprehensive approach to safeguard thioamides through the critical stages of peptide elongation and cleavage, enabling the synthesis of peptides that were previously inaccessible due to this acid-promoted side reaction. acs.orgnih.gov

Deprotection Strategies for Thioimidate-Protected Thioamides

While thioimidates are effective protecting groups for thioamides during peptide synthesis, their removal to regenerate the desired thioamide is a critical final step. nih.gov Historically, this deprotection was often accomplished using hydrogen sulfide (B99878) (H₂S), a substance that is highly toxic, corrosive, and flammable, posing significant safety and handling challenges. nih.govnsf.gov This has driven research into developing safer and more convenient alternatives. nsf.gov

Several alternative deprotection methods have been explored to supplant H₂S. nsf.gov One approach involves the use of sodium hydrosulfide (B80085) (NaSH); however, this reagent is also corrosive and readily generates H₂S gas. nsf.gov Furthermore, its solutions in common SPPS solvents like DMF can be turbid, potentially clogging the fritted vessels used in synthesis. nsf.gov

More promising and safer strategies have been developed, as detailed in the table below.

| Deprotection Reagent/Method | Description | Advantages | Reference |

|---|---|---|---|

| Dithiothreitol (DTT) | A common, solid reducing agent used in a solution of DMF. | Safer and more convenient than H₂S gas. The reaction proceeds to completion, yielding the thioamide in high purity. | nsf.gov |

| 4-Azidobenzyl Protecting Group | The thioamide is protected as a 4-azidobenzyl thioimidate. Deprotection is achieved via a Staudinger reaction using a phosphine, followed by hydrolysis of the resulting iminophosphorane. | Provides excellent protection of α-carbon stereochemistry and offers a non-sulfur-based, safe deprotection route. The hydrolysis step is rapid and quantitative. | nih.govnsf.govchemrxiv.org |

The development of the 4-azidobenzyl protecting group represents a significant advance, providing a robust method for both protecting the thioamide's stereochemical integrity during synthesis and for its subsequent safe and efficient conversion back to the parent thioamide. nih.govnsf.gov

Site-Selective Incorporation of Amidine Isosteres into Peptide Backbones

Amidine-for-amide substitution in a peptide backbone is a valuable modification for studying peptide structure and function, as amidines are known bioisosteres of amide bonds. nih.gov However, the direct synthesis of amidine-containing peptides has been historically challenging due to a lack of general and robust methods. nih.govnih.govresearchgate.net While thioamides can serve as precursors for amidine installation, they are prone to side reactions that complicate their use in linear peptides. nih.gov

The use of thioimidates as stable, reactive intermediates has provided the first general and reliable method for the site-selective incorporation of amidines into peptide backbones. nih.govnih.gov This strategy leverages the thioimidate as a protected form of the thioamide that can be selectively activated for conversion to the amidine. nih.gov The process involves the on-resin protonation of the thioimidate, creating a reactive site that readily undergoes reaction with an amine to form the desired amidine functionality. nih.gov

This thioimidate-based method offers several key advantages:

Generality : It is a robust procedure that is not highly dependent on the peptide sequence. nih.gov

Compatibility : The on-resin formation of the amidine is compatible with the strong acid conditions required for the final cleavage from the resin and removal of side-chain protecting groups. nih.gov

Divergent Synthesis : It provides a divergent approach, allowing the same thioimidate intermediate to be either deprotected to a thioamide or converted into an amidine, expanding the synthetic utility of this protecting group. nih.gov

This breakthrough enables broader access to unexplored peptide designs and architectures, facilitating detailed studies on the impact of amidine isosteres on peptide conformation and biological activity. nih.govnih.gov

Chemoenzymatic Synthesis of Glycosides and Glycans using Glycosyl Thioimidates

In the field of glycoscience, the chemical and enzymatic synthesis of complex carbohydrates is essential for studying their vast biological roles. nih.gov Glycosyl thioimidates, which are compounds featuring a sulfur-carbon-nitrogen (S–C=N) linkage at the anomeric center, have emerged as a versatile class of building blocks for these syntheses. nih.gov While initially overshadowed by other glycosyl donors, recent research has highlighted the unique characteristics of specific heterocyclic thioimidates, such as S-benzothiazolyl (SBaz), S-benzoxazolyl (SBox), and S-benzimidazolyl (SBiz) derivatives, as excellent anomeric leaving groups. nih.govnih.gov These groups enable highly diastereoselective glycosylations and provide streamlined access to complex oligosaccharides. nih.gov

Glycosyl Thioimidates as Glycosyl Donors

Glycosyl thioimidates function as effective glycosyl donors in chemical glycosylation reactions. nih.govdocumentsdelivered.com They can be prepared from a variety of precursors, including glycosyl halides and hemiacetals. nih.govumsl.edu A key feature of glycosyl thioimidates is that their reactivity and activation profiles can be finely tuned based on the structure of the imidate portion. nih.govconsensus.app

The activation of these donors for glycosylation is typically a straightforward and rapid process that leads to high yields of the desired glycosidic linkage, often with superior stereoselectivity. nih.gov Various promoters can be used to activate the thioimidate leaving group, as shown in the table below.

| Glycosyl Thioimidate Type | Typical Promoter/Activator | Notes | Reference |

|---|---|---|---|

| S-Benzoxazolyl (SBox) | Methyl triflate (MeOTf) | SBox donors are highly reactive and have been used in solid-phase synthesis. | nih.govnih.gov |

| S-Benzothiazolyl (SBaz) | Copper(II) triflate (Cu(OTf)₂) / Silver triflate (AgOTf) | First reported by Mukaiyama for glycosidation. | nih.gov |

| S-Benzimidazolyl (SBiz) | AgOTf, Cu(OTf)₂, DMTST | Activation can be readily achieved with a range of thiophilic promoters. | nih.gov |

| Alkyl/Aryl Thioimidates | Benzyl trichloroacetimidate (B1259523) / cat. TfOH | A novel method for activating thioimidates under mild alkylation conditions. | nih.gov |

The high stability of glycosyl thioimidates towards the activation conditions of other types of glycosyl donors allows them to be used as temporary protecting groups for the anomeric center of a glycosyl acceptor, adding to their strategic importance in convergent oligosaccharide assembly. nih.gov

Enzymatic Hydrolysis and Transglycosylation Reactions

Chemoenzymatic synthesis combines the efficiency of chemical methods with the high selectivity of enzymes. nih.gov Glycoside hydrolases (GHs), or glycosidases, are enzymes that naturally cleave glycosidic bonds but can also be used synthetically to form them through transglycosylation. nih.govnih.govnih.gov In a transglycosylation reaction, a sugar residue is transferred from a glycosyl donor to an acceptor molecule other than water. nih.gov

Glycosyl thioimidates have been investigated as donor substrates for glycosidases in chemoenzymatic synthesis due to their high stability towards chemical hydrolysis in aqueous solutions combined with their efficient leaving group ability. researchgate.netmdpi.comumsl.edu Studies using a recombinant glucosidase (DtGly) from Dictyoglomus thermophilum have shown that the enzyme can hydrolyze glycosyl thioimidates. researchgate.netmdpi.com

A key finding from kinetic analysis, mutagenesis, and in silico modeling is that the enzymatic release of the thioimidoyl group from the anomeric center is driven primarily by its intrinsic leaving group ability. researchgate.netmdpi.comumsl.edu This occurs without the need for "remote activation," where a catalytic residue in the enzyme's active site would typically protonate a distal part of the leaving group to facilitate its departure. researchgate.netmdpi.com This discovery is significant because it suggests that the utility of glycosyl thioimidates as enzymatic substrates is not limited to enzymes possessing a specific architecture for remote activation, potentially broadening their applicability in biocatalysis. researchgate.net

Diverse Synthetic Transformations Mediated by this compound

Beyond their roles in peptide and carbohydrate synthesis, thioimidates derived from precursors like this compound are valuable intermediates in other synthetic transformations. Their unique reactivity allows for novel activation methods that expand the toolkit of organic chemists.

One such development is a method for the activation of thioglycosides and thioimidates using benzyl trichloroacetimidate in the presence of a catalytic amount of triflic acid (TfOH). nih.gov This reaction proceeds under mild alkylation conditions. The proposed mechanism involves the formation of a reactive benzyl cation from the benzyl trichloroacetimidate, which then activates the sulfur of the thioimidate. This generates a reactive glycosyl donor species that can be intercepted by an acceptor alcohol to form the glycosidic bond. nih.gov This method provides an alternative to traditional promoters, particularly avoiding the use of highly toxic reagents like methyl triflate. nih.gov While excellent yields are achieved with reactive (armed) substrates, the efficiency is more modest with less reactive (disarmed) glycosyl donors or acceptors. nih.gov This approach highlights the ongoing development of new activation strategies that leverage the fundamental reactivity of the thioimidate functional group.

Application as a Building Block for other Advanced Scaffolds

Beyond polymerization, this compound is a valuable building block for constructing other complex molecules, most notably in peptide chemistry and the synthesis of functionalized sulfides.

The thioiminium salt component of the molecule can react with appropriate organic halides to generate unsymmetrical functionalized organic sulfides. This provides a direct pathway to thioether derivatives, which are important structural motifs in many organic compounds. nih.govorganic-chemistry.orgnih.gov

In the highly specialized field of peptide synthesis, the thioimidate functional group has emerged as a critical protecting group for thioamides. nih.govacs.orgproquest.comnih.gov Thioamides are valuable analogs of peptide bonds used to probe protein structure and function, but they are prone to undesirable side reactions and stereochemical degradation (epimerization) during standard solid-phase peptide synthesis (SPPS). nih.govnsf.gov

By converting a sensitive thioamide into a more stable thioimidate, its stereochemical integrity can be preserved throughout the peptide chain elongation process. nih.govnsf.gov The thioimidate is highly basic at the nitrogen atom and becomes protonated under the acidic conditions used in SPPS, which attenuates the nucleophilicity of the sulfur atom and prevents unwanted cyclization and degradation reactions. nih.gov Once the peptide synthesis is complete, the thioimidate can be cleanly converted back to the desired thioamide. nsf.gov This strategy has enabled the successful synthesis of complex thionopeptides that were previously inaccessible. acs.orgnih.gov

Interactive Table of Applications

| Application Area | Specific Use | Key Features |

| Polymer Chemistry | Co-monomer in radical polymerization | Benzyl group enhances incorporation into the polymer chain. iastate.edu |

| Precursor for Polymeric Amidines | Thioimidate side chains are converted to amidines post-polymerization. iastate.edu | |

| Peptide Synthesis | Protecting Group for Thioamides | Prevents epimerization and side reactions during SPPS. nih.govnih.gov |

| Facilitates Synthesis of Thionopeptides | Enables the creation of complex peptides containing thioamides. acs.org | |

| Organic Synthesis | Precursor for Unsymmetrical Sulfides | The thioiminium salt reacts with halides to form thioethers. nih.gov |

Computational and Theoretical Investigations of Thioimidate Chemistry

Computational Studies on Reaction Mechanisms

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. For thioimidates, these studies have been instrumental in understanding their formation, reactivity, and role as intermediates in various chemical transformations.

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex reaction pathways. mdpi.com DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying reactants, intermediates, transition states, and products. mdpi.com This information is crucial for distinguishing between different possible mechanisms, such as stepwise and concerted pathways.

For instance, in studies of reactions involving the formation of heterocyclic compounds from thioamide precursors, DFT calculations have been employed to investigate the feasibility of different cyclization routes. mdpi.com By calculating the energies of the various species along the reaction coordinate, chemists can determine the most likely pathway. The choice of the functional and basis set is critical for obtaining reliable results, with functionals like M06-2X often being used for mechanistic studies of organic reactions. mdpi.com These theoretical investigations have been pivotal in understanding the chemoselectivity of reactions, such as the transamidation of thioamides, by providing insight into the ground-state destabilization of the thioamide bond. nih.gov

Table 1: Representative Functionals Used in DFT Studies of Thioamide and Thioimidate Reactivity

| Functional | Type | Common Applications |

| B3LYP | Hybrid GGA | General purpose, geometry optimizations, frequency calculations. nih.gov |

| M06-2X | Hybrid meta-GGA | Good for thermochemistry, kinetics, and non-covalent interactions. mdpi.com |

| ωB97X-D | Range-separated hybrid with dispersion | Excellent for non-covalent interactions, thermochemistry, and kinetics. |

This table is generated based on commonly used functionals in computational organic chemistry and is for illustrative purposes.

A key aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation energies. wikipedia.org The activation energy (Ea) represents the energy barrier that must be overcome for a reaction to occur and is a critical factor in determining the reaction rate. khanacademy.org Transition state theory (TST) provides the framework for relating the properties of the transition state to the macroscopic kinetic parameters of a reaction. wikipedia.orglibretexts.org

Computational methods, particularly DFT, are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. wikipedia.org Frequency calculations are then performed to confirm the nature of the stationary point; a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy difference between the reactants and the transition state provides the activation energy. These calculations have been instrumental in explaining the regioselectivity and stereoselectivity of various reactions by comparing the activation barriers of different possible pathways. For example, in cycloaddition reactions, the preferred product is the one formed via the transition state with the lowest energy. pku.edu.cn

Table 2: Calculated Activation Free Energies for a Hypothetical Reaction Pathway

| Step | Reactants | Transition State | Products | Activation Free Energy (kcal/mol) |

| 1 | A + B | TS1 | Intermediate C | 21.7 pku.edu.cn |

| 2 | Intermediate C | TS2 | Product D | 15.2 |

This table is illustrative and demonstrates the type of data generated from computational studies on reaction mechanisms.

In the context of thioimidates, particularly those incorporated into larger molecules like peptides, MD simulations are invaluable for conformational analysis. nih.gov These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or when interacting with a biological membrane. nih.gov By simulating the molecule over a period of time, researchers can identify stable conformations and the transitions between them, providing a more complete picture of the molecule's behavior than can be obtained from static calculations alone. youtube.comarxiv.org This information is crucial for understanding how the structure of a thioimidate-containing molecule influences its function. nih.gov

Electronic Structure Analysis of Thioimidates

The electronic structure of a molecule dictates its reactivity and physical properties. Theoretical methods provide a powerful lens through which to examine the distribution of electrons and the nature of chemical bonds in thioimidate species.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for understanding and predicting chemical reactivity. ucsb.edufiveable.mewikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energy and symmetry of these frontier orbitals govern the feasibility and outcome of many chemical reactions. ucsb.edu

In the context of thioimidate chemistry, FMO theory can be used to rationalize the reactivity of the thioimidate group. For example, the HOMO is typically associated with the nucleophilic character of a molecule, while the LUMO is associated with its electrophilic character. libretexts.org By analyzing the energies and spatial distributions of the HOMO and LUMO of a thioimidate, one can predict how it will interact with other reagents. FMO theory has been successfully applied to explain the outcomes of cycloaddition reactions and other pericyclic reactions involving related sulfur-containing compounds. wikipedia.org For instance, based on frontier orbital analysis, the likely mechanism of epimerization of thioamides was identified, leading to the use of thioimidates as a protective strategy. chemrxiv.orgacs.orgnih.gov

Table 3: Frontier Orbital Energies for a Model Thioimidate System

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -8.5 | Nucleophilic attack |

| LUMO | -0.2 | Electrophilic attack |

This table is illustrative and shows the type of data that can be obtained from FMO analysis.

Predicting Reactivity and Selectivity in Thioimidate Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of reactions involving thioimidates. By modeling reaction pathways and analyzing the electronic properties of reactants, intermediates, and transition states, researchers can gain a predictive understanding of chemical behavior. nih.govrsc.org

A cornerstone of computational chemistry is the ability to correlate calculated data with experimental outcomes. nih.gov Techniques such as Density Functional Theory (DFT) and quantum mechanical/molecular mechanical (QM/MM) methods are employed to calculate properties that can be linked to observable phenomena like reaction rates and product distributions. nih.govresearchgate.net

One of the most widely used theoretical frameworks is Frontier Molecular Orbital (FMO) theory . nih.govresearchgate.net This theory posits that the reactivity of a molecule can be largely understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO, for instance, is a key indicator of a molecule's kinetic stability and reactivity. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

In the context of thioimidates, FMO analysis can be used to predict their behavior in various reactions. For example, the nucleophilicity of the sulfur atom and the electrophilicity of the imine carbon can be rationalized by the energies and spatial distributions of the HOMO and LUMO, respectively. Computational studies have shown that for many organic reactions, a smaller HOMO-LUMO gap correlates with a faster reaction rate. nih.gov

Quantum chemical calculations can also be used to determine various reactivity descriptors, which provide a quantitative measure of a molecule's propensity to react in a certain way. These descriptors are often derived from the energies of the frontier orbitals.

Table 1: Key Reactivity Descriptors from Computational Chemistry

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. mdpi.com |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. mdpi.com |

| Electrophilicity Index (ω) | µ2 / (2η) | Quantifies the ability of a species to accept electrons. mdpi.com |

These descriptors, calculated for thioimidate structures, can be correlated with experimental findings to build predictive models for their reactivity and selectivity in transformations. For instance, by calculating the activation energies for different potential reaction pathways, chemists can predict which products are likely to form under specific conditions. nih.gov

In silico modeling has become an indispensable tool for understanding how molecules like thioimidates interact with biological targets such as enzymes. These computational techniques allow for the visualization and analysis of interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Molecular docking is a primary computational method used to predict the binding orientation of a small molecule (ligand), such as a thioimidate derivative, to the active site of a protein (receptor). nih.govnih.govsemanticscholar.orgekb.egmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

The insights gained from molecular docking can be profound. For example, it can reveal:

The key amino acid residues in the enzyme's active site that interact with the thioimidate. nih.gov

The types of non-covalent interactions that stabilize the enzyme-substrate complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The potential for a thioimidate to act as an enzyme inhibitor by blocking the active site. semanticscholar.org

For instance, in the study of potential enzyme inhibitors, docking simulations can predict how a thioimidate-containing compound might bind to the catalytic site of an enzyme. The nitrile group of some inhibitors has been shown to react reversibly with a catalytic cysteine residue to form a thioimidate adduct. Docking experiments can help to understand the hydrogen bonding and hydrophobic interactions that stabilize such an adduct within the binding site.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a more advanced approach for studying enzyme-catalyzed reactions. nih.govchemrxiv.orgnih.gov In a QM/MM simulation, the chemically active part of the system (e.g., the thioimidate substrate and key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. researchgate.net This allows for the modeling of bond-breaking and bond-forming processes within the complex environment of the enzyme. nih.gov

Reactive quantum-mechanical molecular dynamics simulations can even be used to elucidate the step-by-step mechanism of an enzymatic reaction, such as the formation of a thioimidate intermediate. chemrxiv.org These simulations can reveal the precise sequence of events, including proton transfers and nucleophilic attacks, that lead to the formation of products. chemrxiv.org

Table 2: Computational Methods for Studying Enzyme-Thioimidate Interactions

| Method | Description | Key Insights |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a receptor. nih.gov | Binding mode, key interacting residues, potential for inhibition. ekb.eg |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Conformational changes, stability of the enzyme-ligand complex, solvent effects. nih.gov |

| QM/MM | Combines quantum mechanics for the active site with molecular mechanics for the environment. nih.govnih.gov | Reaction mechanisms, transition state structures, activation energies. researchgate.net |

Through these computational approaches, researchers can build detailed models of how thioimidates interact with enzymes, paving the way for the rational design of novel enzyme inhibitors or probes for studying enzyme function.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.